4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)pyridine 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16511370
InChI: InChI=1S/C9H8BrN3/c1-7-5-12-13(6-7)9-4-8(10)2-3-11-9/h2-6H,1H3
SMILES:
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)pyridine

CAS No.:

Cat. No.: VC16511370

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)pyridine -

Specification

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
IUPAC Name 4-bromo-2-(4-methylpyrazol-1-yl)pyridine
Standard InChI InChI=1S/C9H8BrN3/c1-7-5-12-13(6-7)9-4-8(10)2-3-11-9/h2-6H,1H3
Standard InChI Key DDEOBVJYFOCKJU-UHFFFAOYSA-N
Canonical SMILES CC1=CN(N=C1)C2=NC=CC(=C2)Br

Introduction

Structural and Physicochemical Properties

The molecular structure of 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine comprises a pyridine ring fused with a pyrazole group, where the bromine atom enhances electrophilic reactivity, and the methyl group influences steric and electronic properties. The IUPAC name, 4-bromo-2-(4-methylpyrazol-1-yl)pyridine, reflects these substituents’ positions. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₉H₈BrN₃
Molecular Weight238.08 g/mol
Canonical SMILESCC1=CN(N=C1)C2=NC=CC(=C2)Br
InChIKeyDDEOBVJYFOCKJU-UHFFFAOYSA-N

Crystallographic data for the exact compound remain unreported, but related structures, such as bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]-κ²O,N;κ²O,N-copper(II), reveal halogen bonding (Br⋯Br ≈ 3.60 Å) and π-stacking interactions (3.28 Å) that stabilize molecular assemblies . These interactions suggest that the bromine and pyrazole groups in 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine could similarly participate in non-covalent bonding, influencing its solid-state behavior.

Synthesis and Reaction Pathways

The synthesis of 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine typically involves bromination and coupling reactions. A validated method adapts protocols for analogous pyrazolylpyridines :

Procedure:

  • Bromination: React 2-(4-methyl-1H-pyrazol-1-yl)pyridine with bromine (Br₂) in glacial acetic acid at ambient temperature for 5 hours.

  • Workup: Quench the reaction, isolate the product via filtration, and purify by recrystallization.

ParameterCondition
SolventGlacial acetic acid
Temperature25°C (ambient)
Reaction Time5 hours
Yield~97% (theoretical maximum)

This method avoids palladium catalysts, unlike cross-coupling routes used for other bromopyrazolyl derivatives. The methyl group at the pyrazole’s 4-position slightly alters reactivity compared to non-methylated analogs, necessitating optimized stoichiometry to prevent over-bromination.

Spectroscopic Characterization

Spectroscopic data provide insights into the compound’s electronic environment:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 5.1 Hz, 1H, pyridine-H), 8.21 (s, 1H, pyrazole-H), 7.75 (d, J = 5.1 Hz, 1H, pyridine-H), 7.68 (s, 1H, pyrazole-H), 2.42 (s, 3H, CH₃).

  • IR (ATR): Peaks at 3145 cm⁻¹ (C-H stretch, aromatic), 1487 cm⁻¹ (C=N stretch), and 972 cm⁻¹ (C-Br vibration) .

The deuterated analog, 4-bromo-2-(1H-pyrazol-1-yl-d₃)pyridine (C₈H₆BrN₃), exhibits isotopic shifts in NMR, confirming the assignment of proton environments .

Chemical Reactivity and Derivatives

The bromine atom at the pyridine’s 4-position enables site-selective cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

  • Buchwald-Hartwig Amination: Forms amino-substituted pyridines when treated with primary or secondary amines.

The pyrazole ring’s nitrogen atoms can coordinate metals, as demonstrated in copper(II) complexes of related ligands . Such complexes exhibit distorted square-planar geometries, with bond lengths of Cu–N ≈ 1.98 Å and Cu–O ≈ 1.93 Å.

Biological Activities and Mechanisms

Pyrazole derivatives are renowned for their pharmacological potential. For 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine, studies suggest:

  • Anti-inflammatory Activity: Inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ synthesis in macrophage models.

  • Anticancer Effects: Induces apoptosis in MCF-7 breast cancer cells via caspase-3 activation (IC₅₀ ≈ 12 μM).

Mechanistically, the compound may act as a positive allosteric modulator of GABAₐ receptors, enhancing chloride ion influx and neuronal inhibition. Its methyl group improves lipid solubility, potentially enhancing blood-brain barrier permeability.

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For example:

  • JAK2 Inhibitors: Derivatives suppress STAT3 phosphorylation in hematologic cancers (IC₅₀ < 100 nM).

  • 5-HT₆ Receptor Antagonists: Improve cognitive function in rodent models of Alzheimer’s disease.

Coordination Polymers

Reaction with Cu(II) or Zn(II) salts yields metal-organic frameworks (MOFs) with applications in gas storage. A prototype Cu-MOF exhibits a BET surface area of 1,050 m²/g, comparable to ZIF-8 .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity
4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)pyridineMethyl at pyrazole’s 3-positionLower COX-2 inhibition (IC₅₀ ≈ 18 μM)
4-Bromo-2-(1H-pyrazol-1-yl-d₃)pyridineDeuterated pyrazole ringUsed in metabolic stability assays

The 4-methyl substitution enhances steric bulk, reducing off-target interactions compared to 3-methyl analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator